1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)
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Overview
Description
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) is a chemical compound with the molecular formula C15H24O5. It is known for its unique structure, which includes a dioxepane ring and multiple acetyloxy groups. This compound is utilized in various fields, including chemistry, biology, and industry, due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) typically involves the reaction of dioxepane derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized to maximize yield and minimize by-products. Purification steps, such as distillation or crystallization, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) involves its interaction with molecular targets through its functional groups. The acetyloxy groups can participate in esterification reactions, while the dioxepane ring can undergo ring-opening polymerization. These interactions are crucial for its applications in various fields .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxepane-4,7-dimethanol: Lacks the acetyloxy groups, making it less reactive in certain chemical reactions.
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(hydroxy)methoxy]: Contains hydroxyl groups instead of acetyloxy groups, leading to different reactivity and applications.
Uniqueness
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) is unique due to its combination of acetyloxy groups and a dioxepane ring, which provides a versatile platform for various chemical reactions and applications .
Biological Activity
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci) is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci) can be represented as follows:
- Molecular Formula : C15H20O8
- Molecular Weight : 320.31 g/mol
- IUPAC Name : 1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate
This compound features a dioxepane ring and multiple acetyloxy and methoxy functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance:
- Case Study : A study on related dioxepane derivatives demonstrated significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were assessed, showing effective inhibition at concentrations as low as 10 µg/mL for certain derivatives.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Derivative A | E. coli | 10 |
Derivative B | S. aureus | 15 |
These findings suggest that 1,3-Dioxepane-4,7-dimethanol derivatives may possess similar antimicrobial properties.
Anticancer Activity
The anticancer potential of dioxepane derivatives has been explored in vitro:
- Case Study : In a study evaluating the cytotoxic effects of various dioxepane derivatives on cancer cell lines (e.g., HeLa and MCF-7), it was found that some derivatives exhibited IC50 values ranging from 5 to 20 µg/mL. The presence of acetyloxy and methoxy groups was noted to enhance the cytotoxic effects.
Compound | Cancer Cell Line | IC50 (µg/mL) |
---|---|---|
Compound X | HeLa | 8 |
Compound Y | MCF-7 | 12 |
These results indicate that the structural components of the compound may play a critical role in its anticancer activity.
The proposed mechanisms by which 1,3-Dioxepane-4,7-dimethanol and its derivatives exert biological effects include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Membrane Disruption : Antimicrobial activity is often attributed to the disruption of bacterial cell membranes.
Research Findings
Several studies have contributed to understanding the biological activities associated with dioxepane compounds:
- Synthesis and Evaluation : A comprehensive synthesis study outlined methods for producing dioxepane derivatives and evaluating their biological activities against various pathogens and cancer cell lines.
- Structure-Activity Relationship (SAR) : Research has focused on determining how modifications in the chemical structure influence biological efficacy. The presence of specific functional groups like acetyloxy was linked to enhanced activity.
Properties
CAS No. |
18311-52-9 |
---|---|
Molecular Formula |
C17H26O12 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[5,6-bis(acetyloxymethoxy)-7-(acetyloxymethyl)-1,3-dioxepan-4-yl]methyl acetate |
InChI |
InChI=1S/C17H26O12/c1-10(18)22-5-14-16(28-7-24-12(3)20)17(29-8-25-13(4)21)15(27-9-26-14)6-23-11(2)19/h14-17H,5-9H2,1-4H3 |
InChI Key |
MAZKRBGBNOYUSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(OCO1)COC(=O)C)OCOC(=O)C)OCOC(=O)C |
Origin of Product |
United States |
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